Agnoside

Descripción

Propiedades

IUPAC Name |

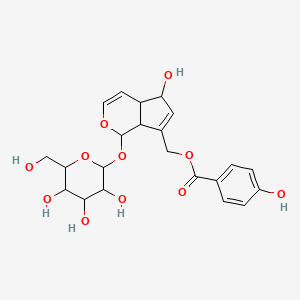

[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLACGTLACKLUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11027-63-7 | |

| Record name | Agnuside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 °C | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Agnoside: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agnoside, an iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological activities, including its anti-inflammatory, pro-angiogenic, and dopaminergic effects, supported by quantitative data and graphical representations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first isolated and characterized in 1959 by R. Hänsel and E. Winde from the fruits of Vitex agnus-castus.[1] It is structurally defined as the ester of aucubin and p-hydroxybenzoic acid.[2] The chemical formula of this compound is C₂₂H₂₆O₁₁, with a molar mass of 466.439 g·mol⁻¹.[2]

Structural Characterization

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR analyses are crucial for the unambiguous assignment of the chemical structure of this compound. The following table summarizes the reported chemical shifts for this compound.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| Iridoid Moiety | ||

| 1 | 97.8 | 5.08 (d, 8.0) |

| 3 | 141.2 | 6.25 (dd, 6.0, 1.5) |

| 4 | 105.5 | 4.80 (dd, 6.0, 1.5) |

| 5 | 79.8 | 3.65 (m) |

| 6 | 42.9 | 2.85 (m) |

| 7 | 129.2 | 5.85 (d, 5.5) |

| 8 | 62.8 | 4.65 (d, 5.5) |

| 9 | 46.5 | 2.60 (m) |

| 10 | 21.3 | 1.05 (d, 7.0) |

| 11 | - | - |

| p-Hydroxybenzoyl Moiety | ||

| 1' | 129.8 | - |

| 2', 6' | 131.5 | 7.85 (d, 8.5) |

| 3', 5' | 115.2 | 6.80 (d, 8.5) |

| 4' | 161.5 | - |

| 7' (C=O) | 166.5 | - |

| Glucose Moiety | ||

| 1'' | 99.5 | 4.60 (d, 7.5) |

| 2'' | 73.5 | 3.20 (m) |

| 3'' | 76.8 | 3.35 (m) |

| 4'' | 70.5 | 3.25 (m) |

| 5'' | 77.2 | 3.30 (m) |

| 6'' | 61.5 | 3.68 (m), 3.85 (m) |

Note: Chemical shifts are reported for this compound in CD₃OD and may vary slightly depending on the solvent and instrument frequency. The data is compiled from various sources for illustrative purposes.

1.1.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 465. The fragmentation pattern of this compound in MS/MS experiments is characteristic of iridoid glycosides and involves the cleavage of the glycosidic bond and the ester linkage. The major fragmentation pathways include the loss of the glucose moiety (162 Da) and the p-hydroxybenzoyl group (121 Da).

Natural Sources and Extraction

This compound is primarily found in plants of the Vitex genus (family Lamiaceae).

Primary Natural Sources

The most significant natural sources of this compound include:

-

Vitex agnus-castus (Chaste Tree): The fruits and leaves are particularly rich in this compound.[2]

-

Vitex negundo : The leaves of this species are a major source of this compound.

-

Vitex rotundifolia

-

Castilleja tenuiflora

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed.

| Plant Species | Plant Part | This compound Content/Yield | Reference |

| Vitex agnus-castus | Inflorescences | Up to 7.59% total flavonoids (expressed as orientin) | |

| Vitex agnus-castus | Leaves | 2.09% orientin | |

| Vitex agnus-castus | Stems | Lower concentration compared to leaves and inflorescences | |

| Vitex negundo | Leaves | 40.10 mg/g (Microwave-Assisted Extraction) | [3] |

Experimental Protocol: Microwave-Assisted Extraction (MAE) of this compound from Vitex negundo Leaves

This protocol describes an efficient method for the extraction of this compound based on published literature.[3]

2.3.1. Materials and Equipment

-

Dried and powdered leaves of Vitex negundo

-

Methanol

-

Microwave extraction system

-

Filter paper

-

Rotary evaporator

2.3.2. Procedure

-

Weigh 1 gram of the powdered Vitex negundo leaves and place it into the microwave extraction vessel.

-

Add 10 mL of methanol to the vessel (solvent-to-drug ratio of 10:1 mL/g).

-

Set the microwave power to 350 W and the extraction time to 20 minutes.

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to remove the plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.

2.3.3. Quantification by High-Performance Liquid Chromatography (HPLC) The quantification of this compound in the extract can be performed using a validated HPLC method.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid).

-

Detection: UV detector at 258 nm.

-

Quantification: Based on a calibration curve of a certified this compound standard.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, and research has begun to elucidate the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. One of the key mechanisms is through the inhibition of the HIF-1α/NLRP3 inflammasome signaling pathway.[3] This pathway is crucial in the inflammatory response, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.

Pro-angiogenic Activity

This compound has been identified as a pro-angiogenic small molecule that promotes the formation of new blood vessels.[1][4] This activity is mediated through the stimulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By activating VEGFR2, this compound triggers downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis.

Dopaminergic Activity

Extracts of Vitex agnus-castus have long been known for their effects on the dopaminergic system. Recent studies have shown that this compound itself exhibits dopaminergic activity.[5] This activity is believed to be mediated through the interaction with dopamine D2 receptors.[6] The dopaminergic action of this compound may contribute to the traditional uses of Vitex extracts in managing conditions related to hormonal imbalances.

Conclusion and Future Directions

This compound is a pharmacologically active iridoid glycoside with well-defined natural sources and established methods for its extraction and characterization. Its demonstrated anti-inflammatory, pro-angiogenic, and dopaminergic activities, mediated through specific signaling pathways, highlight its potential as a lead compound for the development of new therapeutic agents. Future research should focus on further elucidating the intricate molecular targets of this compound, conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety, and exploring synergistic effects with other natural compounds or conventional drugs. The detailed information provided in this guide aims to facilitate and inspire further investigation into the promising therapeutic applications of this compound.

References

- 1. Identification and characterization of agnuside, a natural proangiogenic small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-arthritic activity of agnuside mediated through the down-regulation of inflammatory mediators and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agnuside Alleviates Synovitis and Fibrosis in Knee Osteoarthritis through the Inhibition of HIF-1α and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of agnuside, a natural proangiogenic small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Chemical Composition and Dopaminergic Activity of the Vitex Agnus-castus Fruits | Adamov | Drug development & registration [pharmjournal.ru]

- 6. Pharmacological activities of Vitex agnus-castus extracts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Agnoside's Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agnoside, a naturally occurring iridoid glycoside predominantly isolated from Vitex negundo L., has demonstrated significant anti-inflammatory and immunomodulatory activities across a range of preclinical models. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action, supported by quantitative data from key studies. Detailed experimental protocols for commonly used inflammation models are provided, and the core signaling pathways implicated in this compound's therapeutic effects are visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of this compound.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways involved in the inflammatory cascade. The principal mechanisms identified to date include the inhibition of the NLRP3 inflammasome and the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NLRP3 Inflammasome

Recent studies have highlighted the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome as a key mechanism of this compound's anti-inflammatory action. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

In a model of knee osteoarthritis, this compound was shown to significantly reduce the expression of NLRP3 inflammasome components, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.[1][2] This inhibition of the inflammasome assembly and activation leads to a subsequent decrease in the levels of IL-1β and IL-18.[1][2]

Modulation of NF-κB and MAPK Signaling Pathways

While direct evidence of this compound's interaction with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is still an emerging area of research, studies on extracts of Vitex negundo, the primary source of this compound, strongly suggest a modulatory role. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

The NF-κB pathway is a critical regulator of inflammation, and its activation is a key step in the expression of many pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. It is plausible that this compound interferes with the phosphorylation cascade of these kinases, leading to a reduction in the activation of downstream transcription factors and a subsequent decrease in the production of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Anti-inflammatory Activity of this compound in Edema Models

| Experimental Model | Species | This compound Dose (mg/kg, p.o.) | Inhibition of Edema (%) | Reference |

| Carrageenan-induced paw edema | Rat | 1.56 | 18.2 | [3] |

| 3.12 | 29.5 | [3] | ||

| 6.25 | 45.4 | [3] | ||

| 12.50 | 60.2 | [3] | ||

| Histamine-induced paw edema | Rat | 1.56 | 10.08 | [3] |

| 3.12 | 19.32 | [3] | ||

| 6.25 | 28.40 | [3] | ||

| 12.50 | 36.97 | [3] |

Table 2: In Vivo Anti-arthritic Activity of this compound in Adjuvant-Induced Arthritis

| Parameter | Species | This compound Dose (mg/kg, p.o.) | Effect | Reference |

| Paw Volume | Rat | 6.25 | Significant reduction in paw swelling | [3] |

| 12.50 | Significant reduction in paw swelling | [3] | ||

| Pro-inflammatory Mediators (PGE₂, LTB₄) | Rat | 1.56 - 12.50 | Dose-dependent suppression | [3][4] |

| T-cell Mediated Cytokines (IL-2, TNF-α, IFN-γ) | Rat | 1.56 - 12.50 | Significant suppression | [3][4] |

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Cell Type | Stimulant | This compound Concentration | Parameter | Effect | Reference |

| Fibroblast-like synoviocytes (FLSs) | LPS (10 µg/mL) | 3 µM | Caspase-1 activity | Significant reduction | [2] |

| HIF-1α mRNA | Significant downregulation | [2] | |||

| NLRP3 mRNA | Significant downregulation | [2] | |||

| ASC mRNA | Significant downregulation | [2] | |||

| Caspase-1 mRNA | Significant downregulation | [2] | |||

| IL-1β in supernatant | Significant reduction | [5] | |||

| IL-18 in supernatant | Significant reduction | [5] | |||

| THP-1 cells | - | - | NF-κB assay (ED₅₀) | 8.9 µg/mL | [1] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways through which this compound exerts its anti-inflammatory effects.

References

- 1. Ganglioside GM3 suppresses lipopolysaccharide-induced inflammatory responses in rAW 264.7 macrophage cells through NF-κB, AP-1, and MAPKs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Agnoside: A Novel Inhibitor of the NLRP3 Inflammasome

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Emerging evidence highlights Agnoside, a natural iridoid glycoside, as a potent inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of the role of this compound in modulating NLRP3 inflammasome activity, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic strategies targeting inflammatory pathways.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, orchestrates a pro-inflammatory response. Its activation is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression. The second signal, or "activation," can be triggered by a diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, leading to the assembly of the inflammasome complex.[3][5] This complex comprises the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[6] This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18.[6][7]

This compound's Mechanism of Action in NLRP3 Inflammasome Inhibition

This compound has been shown to inhibit the NLRP3 inflammasome through a multi-faceted mechanism, primarily by targeting the upstream signaling pathways that lead to its activation.

Inhibition of HIF-1α Accumulation

Studies have demonstrated that this compound can suppress the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α).[6][8] HIF-1α is a key transcription factor that has been shown to promote the activation of the NLRP3 inflammasome, potentially by modulating the NF-κB signaling pathway.[8][9][10] By reducing HIF-1α levels, this compound effectively dampens a critical upstream signal required for NLRP3 inflammasome priming.[6]

Downregulation of NLRP3 Inflammasome Components

This compound treatment has been observed to significantly reduce both the mRNA and protein expression of key components of the NLRP3 inflammasome, including NLRP3 itself, ASC, and pro-caspase-1.[6] This suggests that this compound interferes with the initial priming step of inflammasome activation, likely as a consequence of its effects on upstream regulators like HIF-1α and NF-κB.

Reduction of Caspase-1 Activity and Pro-inflammatory Cytokine Secretion

As a direct consequence of inhibiting the assembly and activation of the NLRP3 inflammasome, this compound leads to a significant reduction in the activity of caspase-1.[6] This, in turn, results in decreased cleavage and secretion of the mature pro-inflammatory cytokines IL-1β and IL-18.[6]

Quantitative Data Summary

The inhibitory effects of this compound on the NLRP3 inflammasome have been quantified in both in vivo and in vitro models. The following tables summarize the key findings.

Table 1: In Vivo Effects of this compound on NLRP3 Inflammasome Components in a Knee Osteoarthritis Rat Model[6]

| Parameter | KOA Group | KOA + this compound (6.25 mg/kg) Group | P-value |

| mRNA Levels (Relative Expression) | |||

| Caspase-1 | Significantly higher than normal | Significantly lower than KOA | < 0.05 |

| ASC | Significantly higher than normal | Significantly lower than KOA | < 0.05 |

| NLRP3 | Significantly higher than normal | Significantly lower than KOA | < 0.05 |

| Protein Levels (Relative Expression) | |||

| Pro-caspase-1 | Significantly higher than normal | Significantly lower than KOA | < 0.01 |

| Caspase-1 p10 | Significantly higher than normal | Significantly lower than KOA | < 0.01 |

| ASC | Significantly higher than normal | Significantly lower than KOA | < 0.01 |

| NLRP3 | Significantly higher than normal | Significantly lower than KOA | < 0.01 |

| Serum Cytokine Levels (pg/mL) | |||

| IL-1β | Significantly higher than normal | Significantly lower than KOA | < 0.05 |

| IL-18 | Significantly higher than normal | Significantly lower than KOA | < 0.05 |

*KOA: Knee Osteoarthritis

Table 2: In Vitro Effects of this compound on NLRP3 Inflammasome in LPS-Treated Fibroblast-Like Synoviocytes (FLSs)[6]

| Parameter | LPS Group | LPS + this compound (3 µM) Group | P-value |

| Relative Caspase-1 Activity | Significantly increased | Significantly reduced | < 0.05 |

| mRNA Levels (Relative Expression) | |||

| HIF-1α | Upregulated | Significantly prevented upregulation | < 0.05 |

| Caspase-1 | Upregulated | Trend reversed | - |

| ASC | Upregulated | Trend reversed | - |

| NLRP3 | Upregulated | Trend reversed | - |

| Protein Levels (Relative Expression) | |||

| HIF-1α | Upregulated | Significantly prevented upregulation | < 0.05 |

| Pro-caspase-1 | Upregulated | Trend reversed | - |

| Caspase-1 p10 | Upregulated | Trend reversed | - |

| Supernatant Cytokine Levels (pg/mL) | |||

| IL-1β | Significantly increased | Significantly lower | < 0.05 |

| IL-18 | Significantly increased | Significantly lower | < 0.05 |

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the HIF-1α/NF-κB/NLRP3 Signaling Pathway

The following diagram illustrates the proposed signaling cascade leading to NLRP3 inflammasome activation and the points of intervention by this compound.

Caption: this compound inhibits NLRP3 inflammasome by suppressing HIF-1α.

Experimental Workflow for In Vitro Analysis of this compound's Effect

The following diagram outlines a typical experimental workflow to assess the impact of this compound on NLRP3 inflammasome activation in a cell-based model.

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Activation

This protocol describes the induction of NLRP3 inflammasome activation in macrophages or other suitable cell types, such as Fibroblast-Like Synoviocytes (FLSs).

Materials:

-

Cell line (e.g., J774A.1 murine macrophages, THP-1 human monocytes, or primary FLSs)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

ATP

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Priming (Signal 1):

-

Inhibitor Treatment:

-

Remove the LPS-containing medium and wash the cells once with PBS.

-

Add fresh medium containing the desired concentration of this compound (e.g., 3 µM) or vehicle control.[6]

-

Incubate for 1 hour at 37°C.

-

-

Activation (Signal 2):

-

Sample Collection:

-

Carefully collect the cell culture supernatant for cytokine analysis (ELISA).

-

Wash the cells with PBS and lyse them for subsequent analysis (Western Blot, Caspase-1 activity assay, qPCR).

-

Western Blot Analysis

This protocol is for the detection of NLRP3, ASC, and cleaved caspase-1 (p10/p20 subunit).

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels (appropriate percentage for target proteins)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NLRP3, anti-ASC, anti-caspase-1 p10/p20)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or similar assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

ELISA for IL-1β and IL-18

This protocol outlines the quantification of secreted IL-1β and IL-18 in cell culture supernatants.

Materials:

-

ELISA kits for mouse or human IL-1β and IL-18

-

Cell culture supernatants

-

Microplate reader

Procedure:

-

Plate Preparation:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with blocking buffer for 1-2 hours.

-

-

Sample and Standard Incubation:

-

Prepare a standard curve using the provided recombinant cytokine.

-

Add standards and samples (cell culture supernatants) to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate and add the detection antibody. Incubate for 1-2 hours.

-

Wash the plate and add the enzyme conjugate (e.g., Avidin-HRP). Incubate for 30 minutes.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with the stop solution.

-

-

Data Acquisition:

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Caspase-1 Activity Assay

This protocol measures the enzymatic activity of caspase-1 in cell lysates.

Materials:

-

Caspase-1 activity assay kit (fluorometric or colorimetric)

-

Cell lysates

-

Fluorometer or spectrophotometer

Procedure:

-

Lysate Preparation:

-

Prepare cell lysates according to the kit manufacturer's instructions.

-

-

Assay Reaction:

-

Add cell lysate to a 96-well plate.

-

Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric).

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Quantify caspase-1 activity relative to a control group or a standard curve.

-

Conclusion

This compound presents a promising therapeutic candidate for the management of NLRP3-associated inflammatory diseases. Its ability to inhibit the NLRP3 inflammasome at multiple levels, particularly by targeting the upstream HIF-1α signaling pathway, underscores its potential as a novel anti-inflammatory agent. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other molecules targeting this critical inflammatory cascade.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Agnuside Alleviates Synovitis and Fibrosis in Knee Osteoarthritis through the Inhibition of HIF-1α and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HIF‑1α promotes NLRP3 inflammasome activation in bleomycin‑induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Hypoxia-induced NLRP3 inflammasome activation via the HIF-1α/NF-κB signaling pathway in human dental pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

Technical Guide: Extraction and Analysis of Agnoside from Vitex negundo

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitex negundo L., a prominent medicinal shrub, is a rich source of various bioactive compounds, with the iridoid glycoside agnoside being one of its principal constituents.[1] this compound is recognized for its significant therapeutic potential, including anti-inflammatory, analgesic, and proangiogenic activities.[1][2][3][4] This document provides a comprehensive technical overview of the methodologies for extracting this compound from V. negundo leaves. It details various extraction techniques, presents quantitative data for comparison, outlines experimental protocols, and describes analytical methods for quantification. The guide is intended to serve as a practical resource for researchers engaged in the isolation, characterization, and development of this compound for pharmaceutical applications.

Extraction Methodologies: A Comparative Overview

The efficient extraction of this compound from V. negundo is a critical first step in its isolation and study. Several methods, ranging from conventional to modern, have been employed, each with distinct advantages in terms of yield, efficiency, and scalability. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated superior efficiency over traditional methods such as Soxhlet, reflux, and maceration.[5][6]

Studies consistently show that MAE provides the highest yield of this compound in the shortest time, making it a highly efficient method for laboratory and potential industrial-scale extraction.[5][7] UAE is reported as the second most effective technique.[5] The selection of an appropriate solvent system is also crucial; methanol and ethanol-water mixtures have been identified as effective solvents for this compound extraction.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing different extraction methods and the optimized parameters for the most efficient techniques.

Table 1: Comparison of this compound Yield from V. negundo Leaves Using Different Extraction Techniques

| Extraction Method | Solvent | This compound Yield (mg/g of dried plant material) | Reference |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Methanol | 40.10 | [5] |

| Soxhlet Extraction | 20% Ethanol-Aqueous | 52.55 | [8] |

| Ultrasound-Assisted Extraction (UAE) | Methanol | Not explicitly quantified, but ranked second best | [5] |

| Reflux | Methanol | Lowest yield among compared methods | [5] |

| Maceration | Methanol | Lower yield than MAE and UAE |[5] |

Note: Yields can vary based on plant material origin, collection time, and specific experimental conditions.

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of this compound

| Parameter | Optimal Value | Reference |

|---|---|---|

| Microwave Power | 350 W | [5] |

| Solvent | 65% (v/v) Methanol | [9][10][11] |

| Solvent-to-Solid Ratio | 10:1 mL/g | [5] |

| Extraction Time | 14 - 20 minutes | [5][9][10] |

| Temperature | 48 °C |[9][10] |

Table 3: Parameters for Ultrasound-Assisted Extraction (UAE) of this compound

| Parameter | Reported Value | Reference |

|---|---|---|

| Solvent | 60% Hydro-ethanolic solution | [12][13] |

| Solid-to-Liquid Ratio | 1:10 g/mL | [5] |

| Temperature | Ambient | [5] |

| Time | Up to 40 minutes (yield decreases thereafter) |[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the most effective and commonly cited extraction and analysis techniques.

Protocol for Microwave-Assisted Extraction (MAE)

This protocol is based on optimized parameters reported for achieving high this compound yield.[5]

-

Preparation of Plant Material: Shade-dry fresh leaves of V. negundo and pulverize them into a coarse powder (e.g., 20 mesh sieve).[14]

-

Extraction Setup: Place a known quantity of the powdered leaf material (e.g., 5 g) into a microwave-safe extraction vessel.

-

Solvent Addition: Add the extraction solvent (Methanol or 65% Methanol) at a solvent-to-solid ratio of 10:1 (mL/g).

-

Microwave Irradiation: Perform the extraction in a microwave extractor at a power of 350 W for 20 minutes.[5] Maintain the temperature around 48°C if temperature control is available.[9][10]

-

Post-Extraction: After extraction, allow the mixture to cool. Filter the extract through a suitable filter (e.g., polypropylene cloth or Whatman No. 1 filter paper).

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Quantification: Analyze the this compound content in the crude extract using HPLC.

Protocol for Soxhlet Extraction

A conventional method, useful for exhaustive extraction.[14]

-

Preparation of Plant Material: Prepare dried, powdered V. negundo leaves as described in section 3.1.

-

Extraction Setup: Place a known amount of the powdered material (e.g., 50 g) into a thimble and place it in a Soxhlet apparatus.

-

Solvent Addition: Fill the distillation flask with the appropriate solvent (e.g., 100% Ethanol or 20% ethanol-aqueous solution).[8][14]

-

Extraction Process: Heat the solvent to its boiling point (e.g., 60-65°C for ethanol).[14] Allow the extraction to proceed for at least 3 hours, or for a specific number of cycles.

-

Post-Extraction: After completion, cool the apparatus and collect the extract from the distillation flask.

-

Concentration: Concentrate the extract using a rotary evaporator to yield the crude extract.

Protocol for Purification by Column Chromatography

This protocol is for the enrichment of this compound from the crude extract.[14][15]

-

Initial Clean-up: Dissolve the crude ethanolic extract in 30% ethanol. Partition this solution against chloroform (2 volumes, repeated three times) to remove non-polar impurities. Collect the aqueous ethanol phase.[14][15]

-

Concentration: Concentrate the aqueous ethanol layer under vacuum.

-

Column Preparation: Prepare a silica gel (60-120 mesh) column packed in chloroform.

-

Loading: Load the concentrated extract onto the column.

-

Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 0% to 12% methanol).

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: methanol: water: glacial acetic acid (80:12:6:2).[14][15]

-

Isolation: Combine the fractions that show a single spot corresponding to a standard this compound reference. The fraction eluted with 10% methanol is often reported to contain pure this compound.[14]

Protocol for HPLC Quantification of this compound

A validated method for the accurate quantification of this compound in extracts.[5][16]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector, quaternary pump, and a C18 reverse-phase column (e.g., 250 mm × 4 mm, 5 µm).[16]

-

Chromatographic Conditions:

-

Standard Preparation: Prepare a stock solution of standard this compound (purity >95%) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 20-100 µg/mL).[5]

-

Sample Preparation: Prepare extract solutions in methanol (e.g., 1 mg/mL), and filter through a 0.45 µm membrane filter before injection.[16]

-

Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the sample solutions and determine the this compound concentration by interpolating the peak area from the calibration curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow from plant material preparation to the analysis of this compound.

Caption: General workflow for this compound extraction and analysis.

This compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of the NLRP3 inflammasome, a critical component of the innate immune system.[2][17]

Caption: this compound's inhibitory action on the NLRP3 inflammasome pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted under appropriate safety protocols.

References

- 1. phytojournal.com [phytojournal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and characterization of agnuside, a natural proangiogenic small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. ijhsr.org [ijhsr.org]

- 6. Analysis of Antioxidant Compounds in Vitex negundo Leaves Using Offline 2D-LC-ECD and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Extraction Efficiency of Agnuside from Vitex Negundo Leaves Using Different Techniques and its Quantitative Determination by HPLC | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researcherslinks.com [researcherslinks.com]

- 13. researchgate.net [researchgate.net]

- 14. sabinsa.com.pl [sabinsa.com.pl]

- 15. drmajeed.com [drmajeed.com]

- 16. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Agnuside Alleviates Synovitis and Fibrosis in Knee Osteoarthritis through the Inhibition of HIF-1α and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Agnoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agnoside is a naturally occurring iridoid glycoside found in plants of the Vitex genus, notably Vitex agnus-castus (chaste tree). Traditionally, extracts from these plants have been used in herbal medicine for a variety of ailments. Modern pharmacological research has begun to elucidate the specific activities of isolated compounds like this compound, revealing a profile of significant interest for drug development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanisms of action, pharmacokinetic profile, and therapeutic potential. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug discovery.

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, pro-angiogenic, and potential neuroprotective activities. These effects are underpinned by its interaction with specific molecular targets and signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models. A key mechanism underlying this activity is the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.

In a model of knee osteoarthritis, this compound was shown to alleviate synovitis and fibrosis by inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent activation of the NLRP3 inflammasome.[2] In lipopolysaccharide (LPS)-stimulated fibroblast-like synoviocytes (FLSs), this compound (at a concentration of 3 μM) significantly reduced the increased caspase-1 activity induced by LPS.[2] Furthermore, it decreased the mRNA and protein levels of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.[2] This ultimately leads to a reduction in the secretion of IL-1β and IL-18.[2]

Other Anti-inflammatory Mechanisms: this compound has also been shown to suppress the production of other inflammatory mediators. In a study on polyarthritis in rats, oral administration of this compound (in a dose range of 1.56-12.50 mg/kg) was associated with a significant suppression of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as T-cell-mediated cytokines such as IL-2, TNF-α, IFN-γ, IL-4, IL-10, and IL-17.[3]

Pro-Angiogenic Activity

This compound exhibits potent pro-angiogenic effects, primarily through the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] This positions it as a potential therapeutic agent for conditions requiring neovascularization, such as ischemic diseases and wound healing.

VEGFR2 Activation: VEGFR2 is a key receptor tyrosine kinase that mediates the biological effects of VEGF-A, a critical regulator of angiogenesis. Upon ligand binding, VEGFR2 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

This compound has been identified as an agonist of VEGFR2.[4] In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound promotes cell proliferation with an EC50 of 1.376 µg/mL.[4] It also stimulates dose-dependent tubulogenesis and enhances scratch wound migration, all hallmarks of angiogenesis.[4] Molecular modeling studies suggest that this compound binds with strong affinity to VEGFR2.[4]

Neuroprotective Potential

While direct studies on the neuroprotective mechanisms of this compound are limited, its known anti-inflammatory and antioxidant properties suggest a potential role in mitigating neuronal damage. The inhibition of the NLRP3 inflammasome, a key player in neuroinflammation, is a plausible mechanism through which this compound could exert neuroprotective effects. Further research is warranted to explore the direct effects of this compound on neuronal cells and in models of neurodegenerative diseases.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activities of this compound.

Table 1: In Vitro Efficacy of this compound

| Activity | Cell Line/Assay | Parameter | Value | Reference |

| Angiogenesis | HUVEC Proliferation | EC50 | 1.376 µg/mL | [4] |

| Anti-inflammatory | LPS-stimulated FLS | - | Significant reduction in caspase-1 activity at 3 µM | [2] |

Table 2: In Vivo Efficacy of this compound

| Activity | Animal Model | Dosing Regimen | Key Findings | Reference |

| Anti-arthritic | Polyarthritis in rats | 1.56-12.50 mg/kg (oral) | Significant suppression of inflammatory mediators and cytokines | [3] |

| Anti-osteoarthritic | MIA-induced osteoarthritis in rats | 6.25 mg/kg (oral) | Alleviation of synovitis and fibrosis | [2] |

Pharmacokinetics

A study in mice has provided initial insights into the pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (i.v.) | Peroral (p.o.) |

| Dose | 10 mg/kg | 50 mg/kg |

| Cmax (ng/mL) | 3586 ± 452 | 112 ± 25 |

| Tmax (min) | 5 | 30 |

| AUC (0-t) (ng·h/mL) | 1578 ± 189 | 215 ± 48 |

| t1/2 (h) | 1.2 ± 0.3 | 2.1 ± 0.5 |

| Absolute Bioavailability (%) | - | ~0.7% |

Data from a study in mice.[1]

The results indicate that this compound is rapidly absorbed after oral administration, with maximal plasma concentrations reached within 30 minutes.[1] However, the oral bioavailability is very low, at approximately 0.7%, suggesting extensive first-pass metabolism or poor absorption from the gastrointestinal tract.[1] Following oral administration, this compound was found to be most abundant in the intestine, followed by the kidney, liver, spleen, brain, lungs, and heart.[1]

Experimental Protocols

Mono-Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This model is used to mimic the pathological changes seen in human osteoarthritis.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Osteoarthritis: A single intra-articular injection of MIA (e.g., 1 mg in 50 µL of saline) into the right knee joint.[2]

-

This compound Administration: Oral gavage of this compound (e.g., 6.25 mg/kg) daily for a specified period.[2]

-

Assessments:

-

Histological Analysis: Examination of the knee joint for cartilage degradation, synovitis, and fibrosis using staining methods like Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

-

Immunohistochemistry: Detection of inflammatory and fibrotic markers (e.g., HIF-1α, NLRP3, collagen I) in synovial tissue.

-

Biochemical Assays: Measurement of inflammatory cytokines (e.g., IL-1β, IL-18) in serum or synovial fluid using ELISA.

-

Gene Expression Analysis: Quantification of mRNA levels of relevant genes in synovial tissue using RT-qPCR.

-

Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

This in vitro model is widely used to study inflammatory responses.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Experimental Setup:

-

Cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL).

-

-

Assessments:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Production: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified by ELISA.

-

Protein Expression: Levels of key inflammatory proteins (e.g., iNOS, COX-2, components of the NLRP3 inflammasome) are determined by Western blotting.

-

Gene Expression: mRNA levels of inflammatory genes are measured by RT-qPCR.

-

Human Umbilical Vein Endothelial Cell (HUVEC) Angiogenesis Assays

These in vitro assays are used to assess the pro- or anti-angiogenic potential of compounds.[4]

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Proliferation Assay: HUVECs are treated with different concentrations of this compound, and cell viability/proliferation is measured over time using assays like MTT or BrdU incorporation.

-

Tube Formation Assay: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel) and treated with this compound. The formation of capillary-like structures (tubes) is observed and quantified by microscopy.

-

Migration (Wound Healing) Assay: A "scratch" is made in a confluent monolayer of HUVECs. The cells are then treated with this compound, and the rate of cell migration to close the wound is monitored and measured over time.

Clinical Studies

To date, there are no registered clinical trials specifically investigating the therapeutic effects of isolated this compound. However, numerous clinical trials have been conducted on extracts of Vitex agnus-castus, which contain this compound as a key constituent. These trials have primarily focused on gynecological conditions such as premenstrual syndrome (PMS) and menopausal symptoms.[5][6] While the findings from these studies are promising for the crude extract, they do not provide direct evidence for the efficacy and safety of this compound as a single agent in humans. Further clinical investigation is required to translate the preclinical pharmacological findings of this compound into therapeutic applications.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined pharmacological profile characterized by potent anti-inflammatory and pro-angiogenic activities. Its ability to inhibit the NLRP3 inflammasome and activate VEGFR2 signaling provides a strong rationale for its further investigation in inflammatory diseases and conditions requiring tissue revascularization. While its neuroprotective potential is plausible, it requires more direct experimental validation.

The primary challenge for the clinical development of this compound is its low oral bioavailability. Future research should focus on the development of novel formulations or delivery systems to enhance its systemic exposure. Furthermore, while no direct modulation of AMPK or Nrf2 signaling pathways by this compound has been reported, exploring these and other potential targets could further elucidate its multifaceted pharmacological actions. Rigorous preclinical and, eventually, clinical studies are necessary to fully realize the therapeutic potential of this intriguing natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Vitex agnus-castus Extract - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Identification and characterization of agnuside, a natural proangiogenic small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitex Agnus-Castus: Beneficial Properties, Clinical Studies, and Potential Future Applications in Food | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

- 5. Vitex agnus-castus extracts for female reproductive disorders: a systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Vitex agnus-castus Extracts with Placebo in Reducing Menopausal Symptoms: A Randomized Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

Agnoside: A Technical Guide to its Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agnoside, an iridoid glycoside found in plants of the Vitex genus, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the effects of this compound on the production of pro-inflammatory cytokines. It summarizes the available quantitative data on its inhibitory activities, details the experimental protocols for assessing these effects, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central aspect of the inflammatory response is the production of cytokines, a broad category of small proteins that are crucial in cell signaling. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), play a pivotal role in the initiation and propagation of inflammation. Consequently, the inhibition of these cytokines is a major therapeutic strategy for a wide range of inflammatory conditions.

This compound, a natural compound, has emerged as a promising candidate for the modulation of inflammatory responses. In vivo studies in rat models of arthritis have shown that this compound can significantly suppress inflammatory mediators and T-cell-mediated cytokines, including TNF-α, IL-2, IFN-γ, and IL-17.[1][2] In vitro studies using extracts from Vitex agnus-castus, a source of this compound, have demonstrated a significant, dose-dependent reduction in IL-6 and TNF-α levels in macrophages.[3] Specifically, a methanolic extract at a concentration of 400 mg/kg resulted in a 77.87% decrease in IL-6 and a 63.34% decrease in TNF-α.[3] Furthermore, in vitro experiments on fibroblast-like synoviocytes have shown that this compound at a concentration of 3 µM can effectively reduce the levels of pro-inflammatory factors IL-1β and IL-18.[4][5] This guide delves into the quantitative effects of this compound on key pro-inflammatory cytokines and related signaling pathways.

Quantitative Data on the Effects of this compound on Inflammatory Mediators

The following tables summarize the quantitative data on the inhibitory effects of this compound and related extracts on the production of key pro-inflammatory cytokines and mediators.

Table 1: Effect of this compound and Vitex Extracts on Pro-Inflammatory Cytokine Production

| Compound/Extract | Cell Type | Stimulant | Concentration | Cytokine | % Inhibition / Effect | Reference |

| This compound | Fibroblast-like Synoviocytes (FLS) | Lipopolysaccharide (LPS) | 3 µM | IL-1β, IL-18 | Reduced content in supernatant | [4][5] |

| Vitex negundo Methanolic Leaf Extract | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µg/ml | IL-1β, IL-6 | Significant inhibition (P < 0.001) | [1] |

| Vitex agnus-castus Methanolic Leaf Extract | Macrophages | Not specified | 400 mg/kg | TNF-α | 63.34% | [6] |

| Vitex agnus-castus Methanolic Leaf Extract | Macrophages | Not specified | 400 mg/kg | IL-6 | 77.87% | [6] |

Table 2: Effect of this compound on Other Inflammatory Mediators

| Compound | Cell Type | Stimulant | Concentration | Mediator | % Inhibition / Effect | Reference |

| This compound | Arthritic Rat Paw Tissue | Adjuvant-induced arthritis | 1.56-12.50 mg/kg (in vivo) | Prostaglandin E2 (PGE2) | Significant suppression | [1][2] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1 and leads to the maturation and secretion of IL-1β and IL-18.[4][5] This suggests that this compound interferes with the NF-κB signaling cascade.

References

- 1. greenpharmacy.info [greenpharmacy.info]

- 2. researchgate.net [researchgate.net]

- 3. Chemical investigation and anti-inflammatory activity of Vitex negundo seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agnuside Alleviates Synovitis and Fibrosis in Knee Osteoarthritis through the Inhibition of HIF-1α and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

- 6. [PDF] Evaluation of anti-inflammatory activity of Vitex agnus castus leaves. Quantitative analysis of flavonoids as possible active constituents. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Agnoside in Asthma Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. Current research is focused on identifying novel therapeutic agents that can effectively target the underlying inflammatory pathways. Agnuside, an iridoid glycoside found in plants of the Vitex genus, has demonstrated significant anti-inflammatory properties in various studies. While direct research on Agnuside in asthma models is limited, its known mechanisms of action, such as the inhibition of key inflammatory signaling pathways, suggest its potential as a therapeutic candidate for asthma.

These application notes provide a comprehensive guide for utilizing Agnuside in preclinical asthma research. The protocols outlined below are based on established methodologies for evaluating anti-inflammatory compounds in asthma models and are adapted for the investigation of Agnuside's efficacy.

Mechanism of Action

Agnuside is believed to exert its anti-inflammatory effects through the modulation of several key signaling pathways implicated in the pathogenesis of asthma.

Inhibition of the NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation in asthma. Upon activation by allergens or other stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on related compounds from Vitex species suggest that Agnuside may inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[1]

Modulation of MAPK Signaling:

Mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, are involved in the production of pro-inflammatory cytokines and the regulation of immune cell function in asthma.[2][3] Agnuside may attenuate airway inflammation by modulating MAPK signaling, leading to a decrease in the production of key cytokines.

Inhibition of the NLRP3 Inflammasome:

The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[4][5] Agnuside has been shown to inhibit the activation of the NLRP3 inflammasome, a mechanism that could be highly relevant in reducing the inflammatory cascade in asthma.[4][5]

Downregulation of Pro-inflammatory Cytokines:

Agnuside and extracts from Vitex species have been shown to reduce the levels of several pro-inflammatory cytokines that play a critical role in asthma, including:

-

Th2 Cytokines: IL-4, IL-5, and IL-13, which are central to allergic inflammation, eosinophil recruitment, and mucus production.[6]

-

Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6, which amplify the inflammatory response in the airways.[1][4][5]

Data Presentation

The following tables summarize the potential effects of Agnuside on key inflammatory parameters in asthma research models, based on findings from studies on Agnuside and related Vitex extracts.

Table 1: Effect of Agnuside on Inflammatory Cytokine Levels

| Cytokine | Expected Effect of Agnuside Treatment | Relevant Signaling Pathway(s) |

| IL-4 | ↓ | NF-κB, MAPK |

| IL-5 | ↓ | NF-κB, MAPK |

| IL-13 | ↓ | NF-κB, MAPK |

| TNF-α | ↓ | NF-κB, MAPK |

| IL-1β | ↓ | NLRP3 Inflammasome, NF-κB |

| IL-6 | ↓ | NF-κB, MAPK |

| IL-18 | ↓ | NLRP3 Inflammasome |

Table 2: Effect of Agnuside on Cellular Infiltration in BALF

| Cell Type | Expected Effect of Agnuside Treatment |

| Total Inflammatory Cells | ↓ |

| Eosinophils | ↓ |

| Neutrophils | ↓ |

| Lymphocytes | ↓ |

| Macrophages | ↓ |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used and well-characterized model to study allergic asthma.

a. Materials:

-

Agnuside (purity >98%)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS), sterile

-

6-8 week old female BALB/c mice

-

Dexamethasone (positive control)

-

Nebulizer

b. Protocol:

-

Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

-

Agnoside Administration: From day 21 to 27, administer this compound orally (e.g., 5, 10, 20 mg/kg) or intraperitoneally once daily. The vehicle control group should receive the same volume of the vehicle (e.g., PBS or 0.5% carboxymethylcellulose). The positive control group receives dexamethasone (e.g., 1 mg/kg, i.p.).

-

Airway Challenge: On days 25, 26, and 27, one hour after this compound or vehicle administration, challenge the mice with 1% OVA aerosol for 30 minutes using a nebulizer.

-

Sample Collection (Day 28): 24 hours after the final OVA challenge, collect samples for analysis.

-

Bronchoalveolar Lavage Fluid (BALF): Euthanize mice and perform bronchoalveolar lavage with PBS to collect BALF for cell counting and cytokine analysis.

-

Blood: Collect blood via cardiac puncture for serum IgE and cytokine analysis.

-

Lungs: Perfuse and collect lung tissue for histological analysis and protein/mRNA expression studies.

-

In Vitro Analysis using Human Bronchial Epithelial Cells (BEAS-2B)

This protocol can be used to investigate the direct effects of Agnuside on inflammatory responses in airway epithelial cells.

a. Materials:

-

BEAS-2B cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation

-

Reagents for ELISA, Western Blot, and RT-qPCR

b. Protocol:

-

Cell Culture: Culture BEAS-2B cells to 80-90% confluency.

-

This compound Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

-

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of IL-6, IL-8, and other relevant cytokines by ELISA.

-

Western Blot: Lyse the cells and perform Western blot analysis to determine the protein expression and phosphorylation status of key signaling molecules like NF-κB p65, IκBα, and p38 MAPK.

-

RT-qPCR: Isolate total RNA and perform RT-qPCR to analyze the mRNA expression of inflammatory genes.

-

Mandatory Visualizations

Caption: Proposed mechanism of this compound in asthma.

Caption: Experimental workflow for this compound in asthma models.

References

- 1. Revealing the mechanism and efficacy of natural products on treating the asthma: Current insights from traditional medicine to modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agnuside Alleviates Synovitis and Fibrosis in Knee Osteoarthritis through the Inhibition of HIF-1α and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agnuside Alleviates Synovitis and Fibrosis in Knee Osteoarthritis through the Inhibition of HIF-1 α and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitex rotundifolia L. prevented airway eosinophilic inflammation and airway remodeling in an ovalbumin-induced asthma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Agnoside in Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agnoside, a natural iridoid glycoside, has demonstrated significant therapeutic potential in preclinical studies of osteoarthritis (OA). These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and offer detailed protocols for its application in in vitro and in vivo OA models. The information is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic effects of this compound and explore its potential as a disease-modifying drug for OA.

Mechanism of Action

Current research indicates that this compound exerts its anti-osteoarthritic effects primarily through the inhibition of the HIF-1α/NLRP3 inflammasome signaling pathway.[1][2] In the hypoxic microenvironment of an osteoarthritic joint, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. This stabilization is a key event that promotes the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] These cytokines are central to the inflammatory cascade that drives cartilage degradation and synovitis in OA.

This compound has been shown to alleviate local hypoxia in synovial tissue and downregulate the expression of HIF-1α.[1] By inhibiting HIF-1α, this compound prevents the subsequent activation of the NLRP3 inflammasome, leading to a reduction in the release of IL-1β and IL-18.[1][2] This, in turn, mitigates synovitis and the expression of fibrotic markers such as TGF-β, TIMP1, and VEGF.[1]

While the direct effects of this compound on other key OA-related pathways such as NF-κB and Matrix Metalloproteinases (MMPs) are not yet fully elucidated, it is important to note that the activation of the NLRP3 inflammasome is a two-step process that requires a priming signal, often provided by the activation of the NF-κB signaling pathway.[1] Therefore, it is highly probable that this compound's inhibitory effect on the NLRP3 inflammasome involves modulation of the NF-κB pathway. Furthermore, the pro-inflammatory cytokines IL-1β and IL-18 are known to upregulate the expression of MMPs, the enzymes responsible for the degradation of the cartilage matrix. Consequently, by reducing the levels of these cytokines, this compound is likely to indirectly suppress the expression and activity of MMPs. Further research is warranted to fully characterize these potential mechanisms.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on this compound in osteoarthritis.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis

| Parameter | Model | Treatment Group | Dose | Outcome | Reference |

| Synovial Hypoxia | MIA-induced KOA | This compound | 6.25 mg/kg (oral gavage) | Significantly relieved local hypoxia in synovial tissue. | [1] |

| HIF-1α Expression | MIA-induced KOA | This compound | 6.25 mg/kg (oral gavage) | Significantly downregulated HIF-1α protein expression in synovial tissue. | [1] |

| NLRP3 Inflammasome Components (mRNA) | MIA-induced KOA | This compound | 6.25 mg/kg (oral gavage) | Significantly decreased mRNA levels of Caspase-1, ASC, and NLRP3. | [1] |

| NLRP3 Inflammasome Components (Protein) | MIA-induced KOA | This compound | 6.25 mg/kg (oral gavage) | Significantly decreased protein levels of pro-caspase-1, caspase-1 p10, ASC, and NLRP3. | [1] |

| Serum Cytokines | MIA-induced KOA | This compound | 6.25 mg/kg (oral gavage) | Significantly reduced serum levels of IL-1β and IL-18. | [1] |

| Fibrosis Markers (mRNA) | MIA-induced KOA | This compound | 6.25 mg/kg (oral gavage) | Significantly decreased mRNA levels of TGF-β, TIMP1, and VEGF in synovial tissue. | [1] |

| Fibrosis Markers (Protein) | MIA-induced KOA | This compound | 6.25 mg/kg (oral gavage) | Significantly decreased protein levels of TGF-β, TIMP1, and VEGF in synovial tissue. | [1] |

Table 2: In Vitro Efficacy of this compound in Fibroblast-Like Synoviocytes (FLS)

| Parameter | Model | Treatment Group | Concentration | Outcome | Reference |

| Caspase-1 Activity | LPS-induced FLS | This compound | 3 µM | Significantly reduced the increased caspase-1 activity. | [1] |

| HIF-1α and NLRP3 Inflammasome Components (mRNA) | LPS-induced FLS | This compound | 3 µM | Significantly downregulated mRNA levels of HIF-1α, Caspase-1, ASC, and NLRP3. | [1] |

| HIF-1α and NLRP3 Inflammasome Components (Protein) | LPS-induced FLS | This compound | 3 µM | Significantly downregulated protein levels of HIF-1α, pro-caspase-1, caspase-1 p10, ASC, and NLRP3. | [1] |

| Pro-inflammatory Cytokines | LPS-induced FLS | This compound | 3 µM | Reduced the content of IL-1β and IL-18 in the supernatant. | [1] |

| Fibrosis Markers (mRNA and Protein) | LPS-induced FLS | This compound | 3 µM | Significantly decreased mRNA and protein levels of TGF-β, TIMP1, and VEGF. | [1] |

Experimental Protocols

In Vitro Study: Effect of this compound on Inflammatory and Fibrotic Responses in Fibroblast-Like Synoviocytes (FLS)

1. Cell Culture and Treatment:

-

Culture primary human or rat fibroblast-like synoviocytes (FLS) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Seed FLS in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with this compound (e.g., 3 µM) for 2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory and fibrotic response.

2. Analysis of Gene Expression (qRT-PCR):

-

Isolate total RNA from the FLS using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers for HIF-1α, NLRP3, ASC, Caspase-1, TGF-β, TIMP1, VEGF, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2-ΔΔCt method.

3. Analysis of Protein Expression (Western Blot):

-

Lyse the FLS and determine the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against HIF-1α, NLRP3, ASC, Caspase-1, TGF-β, TIMP1, VEGF, and β-actin.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

4. Measurement of Cytokine Secretion (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of IL-1β and IL-18 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Study: Therapeutic Effect of this compound in a Mono-iodoacetate (MIA)-Induced Osteoarthritis Rat Model

1. Animal Model Induction:

-

Use male Sprague-Dawley rats (8 weeks old, 200-250 g).

-

Anesthetize the rats and induce osteoarthritis by a single intra-articular injection of mono-iodoacetate (MIA) (e.g., 2 mg in 50 µL of sterile saline) into the right knee joint.

-

Inject the contralateral knee with sterile saline as a control.

2. This compound Treatment:

-

Randomly divide the rats into control, MIA, and MIA + this compound groups.

-

Administer this compound (e.g., 6.25 mg/kg) or vehicle daily by oral gavage starting from a specified day post-MIA injection (e.g., day 7) for a defined period (e.g., 4 weeks).

3. Assessment of Therapeutic Efficacy:

-